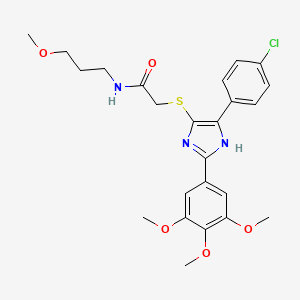

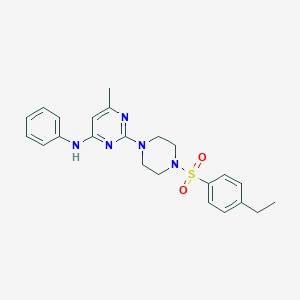

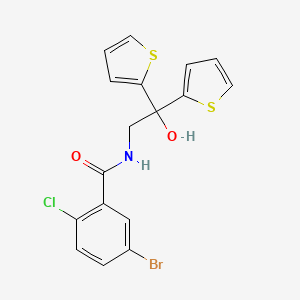

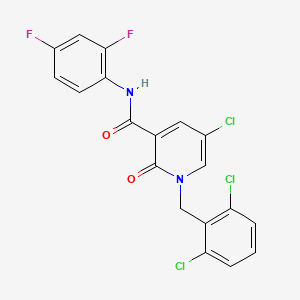

![molecular formula C23H26N4O3S B2504420 N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 904826-14-8](/img/structure/B2504420.png)

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

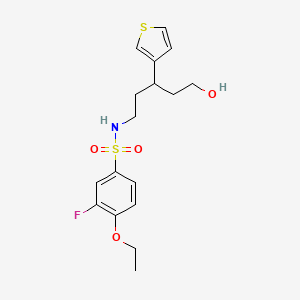

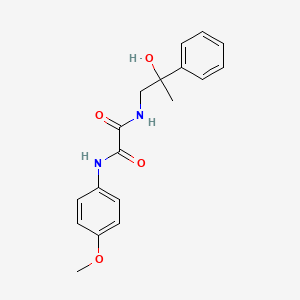

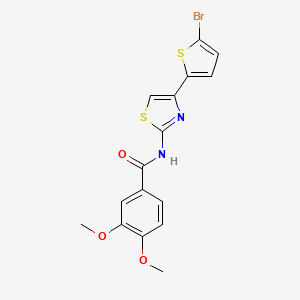

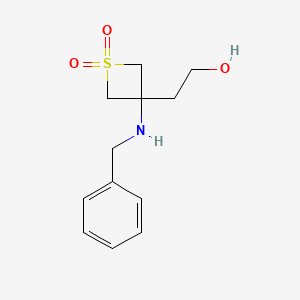

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the alkylation of existing sulfonamides. For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzenesulfonamides involved the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by alkylation with various alkyl/aralkyl halides . Similarly, the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide was achieved by reacting benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For instance, the structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed by single-crystal X-ray diffraction studies . The dihedral angles between the benzene rings in the molecule were reported, which is an important aspect of the molecular structure that affects the compound's properties.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including chlorination, as seen with N-chloro-N-methoxybenzenesulfonamide, which was used to chlorinate a range of substrates . The reactivity of sulfonamides can also lead to the formation of complex heterocyclic compounds, as demonstrated by the synthesis of pyrrolobenzothiadiazepine and benzotriazinones from azidobenzenesulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups on the benzene ring can affect the compound's acidity and reactivity. The crystal structure, as well as the presence of hydrogen bonds and other non-covalent interactions, can influence the compound's solubility and stability . Theoretical calculations, such as density functional theory (DFT), can provide insights into the compound's polarizability, hyperpolarizability, and molecular electrostatic potential, which are relevant for understanding its reactivity and interactions with biological targets .

Relevant Case Studies

Several of the papers discuss the biological activities of sulfonamide derivatives, which can be considered as case studies for the potential applications of the compound . For instance, certain sulfonamides have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant for the treatment of diseases like Alzheimer's and cancer . The inhibitory potency and binding affinities of these compounds were assessed through biochemical assays and computational studies .

Applications De Recherche Scientifique

Synthesis and Derivatives : Novel synthesis methods for compounds related to N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide have been explored. For instance, a method for synthesizing 2-methoxy-3 H -azepine derivatives was developed using alkylnitrobenzene with tributylphosphine, producing several isomers in significant yields (Ulfa, Okamoto, & Satake, 2015).

Antitumor and Antiproliferative Activity : Some sulfonamide compounds, structurally related to this compound, have shown potential as antitumor agents. For example, certain sulfonamide derivatives have been identified as potent cell cycle inhibitors and have progressed to clinical trials for their antitumor properties (Owa et al., 2002).

Protein Kinase B Inhibition : Novel azepane derivatives, which are structurally similar to the compound , have been evaluated for their ability to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA). These studies have led to the development of new compounds with potential pharmaceutical applications (Breitenlechner et al., 2004).

Antimicrobial Activity : Derivatives of azepines, which are chemically related to this compound, have been synthesized and tested for their antimicrobial activities. Some of these derivatives showed moderate activity compared to standard drugs (Patolia, Kanpariya, Dobaria, & Purohit, 2010).

Serotonin Receptor Antagonism : Research has identified substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides as high affinity and selective antagonists for the 5-HT6 serotonin receptor. Compounds from this series have shown potential for further pre-clinical evaluation (Bromidge et al., 2001).

Propriétés

IUPAC Name |

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-30-20-9-11-21(12-10-20)31(28,29)26-19-8-6-7-18(17-19)22-13-14-23(25-24-22)27-15-4-2-3-5-16-27/h6-14,17,26H,2-5,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIAFQYDNCRFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2504338.png)

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)

![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)

![N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2504355.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)